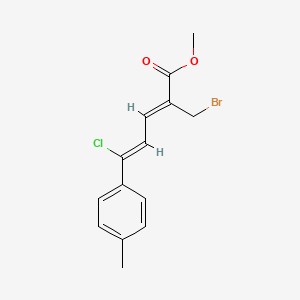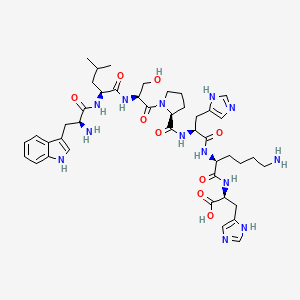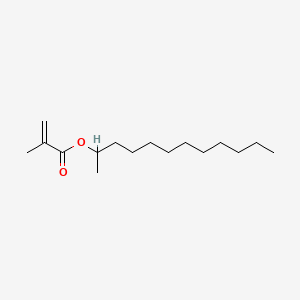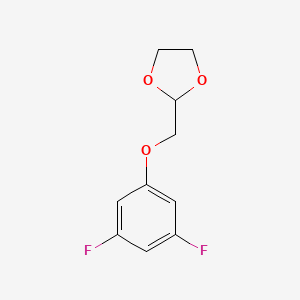
Hexacosyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosyl acrylate is an organic compound belonging to the family of acrylate esters. It is characterized by a long alkyl chain, making it a versatile monomer in various polymerization processes. This compound is known for its applications in the synthesis of polymers, coatings, and adhesives due to its unique chemical properties.
Méthodes De Préparation
Hexacosyl acrylate can be synthesized through the esterification of acrylic acid with hexacosanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as fractional distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Hexacosyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form long-chain polymers. This reaction is typically initiated by thermal or photochemical means using initiators like benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and hexacosanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles, such as thiols and amines, leading to the formation of thioethers and amides, respectively.
Common reagents used in these reactions include radical initiators, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexacosyl acrylate has found applications in several scientific research fields:
Chemistry: It is used as a monomer in the synthesis of copolymers with tailored properties for specific applications, such as drug delivery systems and responsive materials.
Biology: Researchers have explored its use in the development of biocompatible coatings for medical devices and implants.
Medicine: this compound-based polymers are investigated for their potential in controlled drug release and tissue engineering.
Industry: It is employed in the formulation of high-performance coatings, adhesives, and sealants due to its excellent film-forming properties and chemical resistance.
Mécanisme D'action
The mechanism of action of hexacosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long alkyl chain provides hydrophobic characteristics, which can influence the physical properties of the resulting polymers, such as flexibility, thermal stability, and chemical resistance.
At the molecular level, the acrylate group can participate in various chemical reactions, leading to the formation of covalent bonds with other molecules. This reactivity is harnessed in the design of functional materials with specific properties.
Comparaison Avec Des Composés Similaires
Hexacosyl acrylate can be compared with other long-chain acrylates, such as hexadecyl acrylate and octadecyl acrylate. While all these compounds share similar chemical structures, the length of the alkyl chain influences their physical properties and applications.
Hexadecyl Acrylate: Known for its use in phase change materials and thermal energy storage applications.
Octadecyl Acrylate: Commonly used in the formulation of lubricants and surface coatings due to its excellent hydrophobicity.
This compound stands out due to its longer alkyl chain, which imparts unique properties such as enhanced flexibility and hydrophobicity, making it suitable for specialized applications in advanced materials and coatings.
Propriétés
Numéro CAS |
94138-80-4 |
|---|---|
Formule moléculaire |
C29H56O2 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
hexacosyl prop-2-enoate |
InChI |
InChI=1S/C29H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-31-29(30)4-2/h4H,2-3,5-28H2,1H3 |
Clé InChI |
GMMVDHHXYPDRJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)



![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)

![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)


